甲苯磺丁脲钠

描述

Tolbutamide sodium is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It belongs to the sulfonylurea class of insulin secretagogues, which act by stimulating β cells of the pancreas to release insulin .

Molecular Structure Analysis

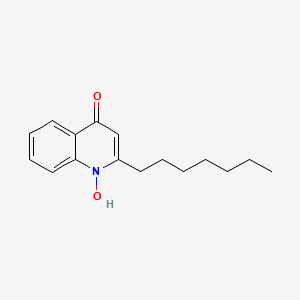

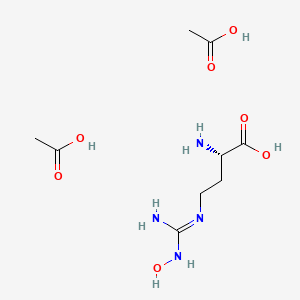

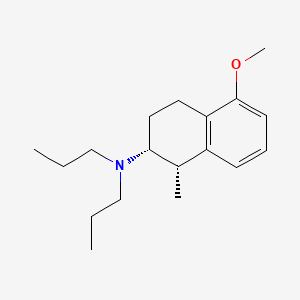

The molecular formula of Tolbutamide sodium is C12H17N2NaO3S. It has an average mass of 292.330 Da and a monoisotopic mass of 292.085754 Da .Chemical Reactions Analysis

Tolbutamide sodium undergoes a series of chemical reactions in the body. It stimulates the secretion of insulin by the pancreas, increases peripheral glucose utilization, and decreases hepatic gluconeogenesis . It may also increase the number and sensitivity of insulin receptors .科学研究应用

低血糖状态的诊断价值

甲苯磺丁脲钠在诊断低血糖状态方面发挥了重要作用,特别是在识别胰岛素瘤和功能性高胰岛素血症方面。它对患有不同疾病的患者表现出不同的反应,如轻度糖尿病和严重的肾上腺功能不全。胰岛素瘤患者在服用甲苯磺丁脲钠后出现持续性低血糖是一种有价值的诊断指标,有助于将胰岛素瘤与其他疾病区分开来 (Fajans, Schneider, Schteingart, & Conn, 1961).

胰岛素调节机制

对甲苯磺丁脲钠的研究有助于理解胰岛素调节机制。研究表明,它会导致动物和人类胰腺静脉血中的胰岛素含量升高,表明甲苯磺丁脲钠刺激胰腺并促进内源性胰岛素的释放。刺激胰岛素释放和增加循环无活性胰岛素的利用率的这种双重作用构成了糖尿病管理的关键部分 (Antoniades, Bougas, Camerini-Davalos, & Pyle, 1963).

对腺苷3', 5'-环磷酸依赖性蛋白激酶的影响

甲苯磺丁脲钠的影响延伸到分子水平,研究表明它对大鼠脂肪组织中的腺苷3', 5'-环磷酸依赖性蛋白激酶有抑制作用。这一发现表明甲苯磺丁脲钠与脂质代谢的调节之间可能存在潜在联系 (Wray & Harris, 1973).

对胰腺β细胞中钠处理的影响

甲苯磺丁脲钠还影响胰腺β细胞中的钠处理。研究表明,当甲苯磺丁脲钠添加到葡萄糖中时,它会导致钠水平升高,这表明钠在胰岛素释放调节中起着重要作用。甲苯磺丁脲钠作用的这一方面提供了对低血糖磺酰脲类药物分泌反应的见解 (Ali, Grapengiesser, Gylfe, Hellman, & Lund, 1989).

胰腺外效应和基于人群的建模

甲苯磺丁脲钠越来越多地被用作对葡萄糖耐受生理进行体内研究的工具。基于人群的建模研究表明,甲苯磺丁脲钠的降血糖作用因人而异,这归因于药代动力学、胰岛素反应和胰腺外效应的差异。此类研究强调了甲苯磺丁脲钠作用的复杂性,超出了其主要的胰腺作用,强调了其在改变胰岛素敏感性和葡萄糖有效性中的作用 (Rostami-Hodjegan, Peacey, George, Heller, & Tucker, 1998).

调节大鼠胰腺岛中的钠含量

对磺胺类药物如甲苯磺丁脲钠对大鼠胰腺岛中钠含量的影响的进一步研究揭示了胰岛素释放的微妙机制。甲苯磺丁脲钠诱导胰岛钠含量显着升高,这与胰岛素释放过程密切相关。胰岛中钠含量的这种调节有助于理解胰岛素分泌过程中β细胞内的复杂相互作用 (Ali, Wesslén, & Hellman, 1988).

作用机制

安全和危害

Tolbutamide sodium may cause hypoglycemia and requires consistent food intake to decrease this risk. The risk of hypoglycemia is increased in elderly, debilitated, and malnourished individuals . It is also recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Tolbutamide sodium .

未来方向

While Tolbutamide sodium is effective in managing type 2 diabetes, there is a need for further therapeutic options as many patients do not attain or maintain adequate glycaemic control . Future research may focus on developing new pharmacological approaches to glycaemic control and agents advancing in clinical development that utilize new modes of action or delivery .

属性

IUPAC Name |

sodium;butylcarbamoyl-(4-methylphenyl)sulfonylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S.Na/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11;/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHDBRQBSNZFAK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N2NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197090 | |

| Record name | Tolbutamide sodium, sterile [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tolbutamide sodium | |

CAS RN |

473-41-6 | |

| Record name | Tolbutamide sodium, sterile [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolbutamide sodium, sterile [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOLBUTAMIDE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E830VC49W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for tolbutamide sodium?

A1: Tolbutamide sodium is a first-generation sulfonylurea drug known to exert its effect by interacting with pancreatic beta cells. [] It acts by binding to and blocking the ATP-sensitive potassium channels (KATP channels) on the surface of these cells. [] This blockage leads to membrane depolarization, opening voltage-gated calcium channels, and subsequently increasing intracellular calcium levels. The rise in calcium triggers the exocytosis of insulin-containing granules, ultimately leading to increased insulin secretion. []

Q2: How does the insulin secretory response to tolbutamide sodium differ from that of linogliride fumarate?

A2: While both tolbutamide sodium and linogliride fumarate potentiate glucose-primed insulin release, they exhibit distinct kinetic profiles. [] Tolbutamide sodium elicits a biphasic insulin secretion in the presence of glucose, while linogliride primarily augments the second phase of insulin secretion. [] Notably, in the absence of glucose, tolbutamide sodium can stimulate first-phase insulin release, while linogliride fumarate shows no such effect. []

Q3: Can metabolic inhibitors influence the insulin secretory effects of tolbutamide sodium?

A3: Yes, research indicates that metabolic inhibitors can differentially affect tolbutamide-stimulated insulin release. [] For instance, when glucose usage is partially inhibited by mannoheptulose, tolbutamide's first-phase insulin release remains unaffected, while the second phase is significantly inhibited. [] Similarly, 2-deoxyglucose, another inhibitor, shows comparable effects on tolbutamide-mediated insulin secretion. []

Q4: Are there any known extra-pancreatic effects of tolbutamide sodium?

A4: Some studies suggest that tolbutamide sodium may have effects beyond the pancreas. Research utilizing radioimmunoassay indicates that tolbutamide sodium might play a role in releasing biologically active insulin from circulating insulin complexes. [] This finding, if confirmed by further research, suggests potential extra-pancreatic actions of this drug.

Q5: Does prolonged treatment with tolbutamide sodium impact pancreatic islets in rodents?

A5: Studies on normal Syrian hamsters administered daily intraperitoneal injections of tolbutamide sodium for seven weeks revealed noteworthy changes in pancreatic islets. [] These animals, particularly those receiving a dose of 63 mg/kg, exhibited a decrease in pancreatic insulin content despite a slight increase in body weight. [] Additionally, their isolated pancreatic islets secreted less insulin in vitro compared to control animals. [] Importantly, these drug-induced abnormalities were found to be reversible, disappearing approximately one week after treatment cessation. []

Q6: Can tolbutamide sodium administration influence the blood glucose response to a high carbohydrate diet?

A6: Research suggests that pretreatment with corticosteroids like cortisone acetate can significantly alter the blood glucose response to tolbutamide sodium. [] In rats fed a high carbohydrate diet (75%) and pretreated with cortisone, tolbutamide sodium administration often resulted in hyperglycemia, contrasting with the hypoglycemic response observed in untreated controls. [] This effect highlights the complex interplay between tolbutamide, diet, and other hormonal factors in regulating blood glucose levels.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,6-Dioxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B1662973.png)

![[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B1662987.png)